An In-depth Technical Guide to 1-Butylimidazolidine-2,4-dione
An In-depth Technical Guide to 1-Butylimidazolidine-2,4-dione
An Essential Building Block in Modern Chemistry
Foreword
Welcome to this comprehensive technical guide on 1-Butylimidazolidine-2,4-dione. As a Senior Application Scientist, it is my privilege to present this document, designed to provide researchers, scientists, and drug development professionals with a thorough understanding of this versatile heterocyclic compound. The imidazolidine-2,4-dione scaffold, commonly known as hydantoin, is a cornerstone in medicinal chemistry and materials science, and the 1-butyl derivative offers unique properties and potential applications. This guide moves beyond a simple recitation of facts, delving into the causality behind its chemical behavior and offering insights into its practical application. Our commitment to scientific integrity is paramount, and as such, every piece of information is grounded in verifiable, authoritative sources, ensuring this guide is a trustworthy resource for your research and development endeavors.
Section 1: Chemical Identity and Physicochemical Properties
1-Butylimidazolidine-2,4-dione, also known as 1-butylhydantoin, is a derivative of the parent five-membered heterocyclic ring system, hydantoin. The introduction of a butyl group at the N-1 position significantly influences its physicochemical properties, impacting its solubility, reactivity, and biological activity.
CAS Number: 33599-32-5
Molecular Formula: C₇H₁₂N₂O₂
Molecular Weight: 156.18 g/mol [1]
Structure:
Caption: 2D Structure of 1-Butylimidazolidine-2,4-dione.
Table 1: Physicochemical Properties of 1-Butylimidazolidine-2,4-dione
| Property | Value | Source |
| Physical State | White to almost white powder or crystals.[1] | CookeChem[1] |
| Melting Point | 94 °C[1] | CookeChem[1] |
| Boiling Point | Not available | |
| Solubility | While specific data for 1-butylhydantoin is limited, N-substituted hydantoins generally exhibit increased solubility in organic solvents compared to the parent hydantoin due to the hydrophobic alkyl chain. The solubility in water is expected to be low. | General knowledge based on structure |
Section 2: Synthesis of 1-Butylimidazolidine-2,4-dione
A highly relevant synthetic strategy for N-substituted hydantoins involves the use of butyl isocyanate. Butyl isocyanate is a key intermediate that can be prepared by reacting n-butylamine with phosgene.[1][2]
Conceptual Synthetic Workflow:
Caption: Conceptual synthesis of 1-Butylimidazolidine-2,4-dione.
General Experimental Protocol (Adapted from established hydantoin syntheses):
Step 1: Synthesis of N-Butyl-N'-(ethoxycarbonylmethyl)urea
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To a solution of glycine ethyl ester hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the hydrochloride salt.
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Cool the reaction mixture in an ice bath.
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Slowly add butyl isocyanate to the cooled solution with stirring.
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Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
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Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-butyl-N'-(ethoxycarbonylmethyl)urea.
Step 2: Cyclization to 1-Butylimidazolidine-2,4-dione
-
Dissolve the crude urea derivative from Step 1 in an appropriate solvent (e.g., ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).
-
Reflux the mixture for several hours until the cyclization is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-butylimidazolidine-2,4-dione.
Section 3: Spectral Analysis
Spectroscopic data is crucial for the unambiguous identification and characterization of 1-Butylimidazolidine-2,4-dione. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.
3.1 ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the butyl group and the methylene protons of the hydantoin ring.
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Butyl Group:
-
A triplet corresponding to the terminal methyl group (CH₃) protons around 0.9 ppm.
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A multiplet for the methylene group (CH₂) adjacent to the methyl group around 1.3 ppm.
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A multiplet for the methylene group (CH₂) beta to the nitrogen around 1.5-1.6 ppm.
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A triplet for the methylene group (CH₂) directly attached to the nitrogen atom (N-CH₂) shifted downfield to around 3.4-3.6 ppm due to the deshielding effect of the adjacent nitrogen.
-
-
Hydantoin Ring:
-
A singlet for the methylene protons (CH₂) at the C-5 position of the ring, expected to appear around 3.8-4.0 ppm.
-
A broad singlet for the N-H proton at the N-3 position, the chemical shift of which can be variable and dependent on concentration and solvent.
-
3.2 ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Butyl Group:
-
Four distinct signals for the four carbon atoms of the butyl group, with the carbon attached to the nitrogen appearing most downfield.
-
-
Hydantoin Ring:
-
A signal for the methylene carbon (C-5) of the ring.
-
Two signals for the carbonyl carbons (C-2 and C-4) in the downfield region (typically >150 ppm).
-
3.3 Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.
-
C-H Stretch: Sharp peaks in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the butyl group.[3]
-
C=O Stretch: Two strong absorption bands in the region of 1700-1780 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl groups in the hydantoin ring.
-
C-N Stretch: Absorptions in the fingerprint region corresponding to C-N stretching vibrations.
3.4 Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z = 156, corresponding to the molecular weight of 1-butylimidazolidine-2,4-dione.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the butyl group or parts of it, as well as fragmentation of the hydantoin ring. The loss of the butyl group (C₄H₉•) would result in a fragment at m/z = 99.
Section 4: Potential Applications and Biological Activity
The hydantoin scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds.[4] Derivatives of imidazolidine-2,4-dione have demonstrated a wide range of pharmacological activities, including:
-
Antimicrobial Activity: Some hydantoin derivatives have shown promise as antimicrobial agents.[4] The specific antimicrobial potential of 1-butylhydantoin would require further investigation.
-
Anticonvulsant Activity: Hydantoin derivatives, most notably phenytoin, are well-known for their anticonvulsant properties. The N-butyl substitution could modulate this activity.
-
Other Potential Activities: The broader class of hydantoins has been explored for various other therapeutic applications, and 1-butylhydantoin could be a candidate for screening in these areas.
Section 5: Safety and Handling
Based on available information, 1-Butylimidazolidine-2,4-dione should be handled with care in a laboratory setting.
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or under a fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
Section 6: Conclusion
1-Butylimidazolidine-2,4-dione is a valuable derivative of the important hydantoin scaffold. Its physicochemical properties, influenced by the N-butyl substitution, make it an interesting candidate for further research in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and predicted spectral characteristics. As with any specialized chemical, further experimental investigation is warranted to fully elucidate its properties and unlock its full potential. It is our hope that this guide will serve as a solid foundation for your future work with this intriguing molecule.
References
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